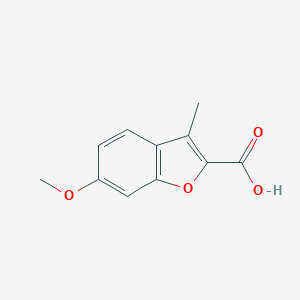

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 10410-29-4 and a molecular weight of 206.2 . Its linear formula is C11H10O4 .

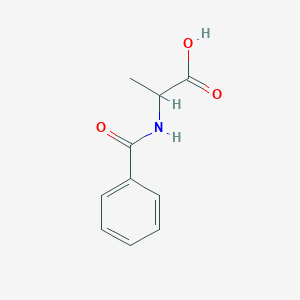

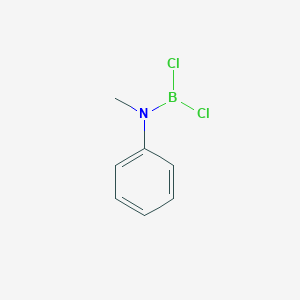

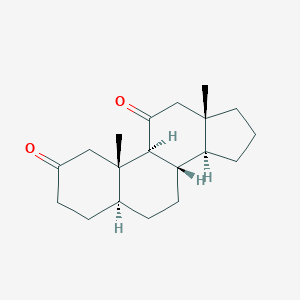

Molecular Structure Analysis

The molecular structure of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” can be represented by the SMILES stringO=C (O)C1=C (C)C2=CC=C (OC)C=C2O1 . The InChI representation is 1S/C11H10O4/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) . Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” include a molecular weight of 206.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Chemical Properties

“6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” has the CAS Number: 10410-29-4 and the molecular formula: C11H10O4 . Its molecular weight is 206.19 .

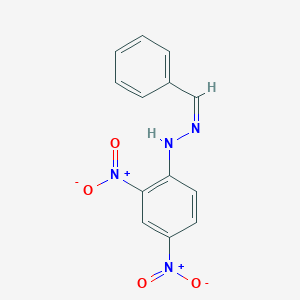

Chemical Synthesis

This compound can be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline .

Matrix Metalloproteinase (MMP) Inhibitors

Benzofuran based acids, such as “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid”, are used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .

Anticancer Activities

Some substituted benzofurans have shown significant anticancer activities . Although the specific anticancer activity of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is not mentioned, it’s possible that it may also exhibit similar properties due to its structural similarity.

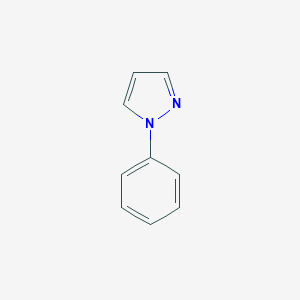

Biaryl Formation

It can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may target proteins involved in cell proliferation and survival.

Mode of Action

Benzofuran derivatives have been reported to inhibit cell growth , which could be due to their interaction with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Given the reported anticancer activities of benzofuran derivatives , it is plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, and signal transduction.

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects , suggesting that they may induce cell cycle arrest and apoptosis in cancer cells.

Propiedades

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZSFNTQLCLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346136 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

10410-29-4 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)